molecular formula C8H11F3O2 B8326941 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one

Cat. No.: B8326941
M. Wt: 196.17 g/mol
InChI Key: ACLOKXVDZLQQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Introduction of Methoxy Group: A methoxy group is introduced to the cyclohexanone ring through a nucleophilic substitution reaction using methanol and an acid catalyst.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I) are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)cyclohexanone: Lacks the methoxy group, affecting its reactivity and applications.

    Cyclohexanone: The parent compound, without any substituents, serves as a basis for comparison.

Uniqueness

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

4-methoxy-4-(trifluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C8H11F3O2/c1-13-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3

InChI Key

ACLOKXVDZLQQCQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(=O)CC1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.80 g (49.12 mmol) of 8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane (Example 9A) were dissolved in 236 ml of acetone and 118 ml of water, 1.50 g (7.86 mmol) of 4-toluenesulphonic acid monohydrate were added and the mixture was heated at reflux overnight. The mixture was then poured into 1.2 l of water and the product was extracted with diethyl ether. The organic phase was washed with water, dried over sodium sulphate and concentrated under reduced pressure. The resulting residue was distilled under reduced pressure (boiling point: 106-110° C. at 40 mbar). This gave 6.86 g (71% of theory) of the title compound as a yellowish oil.
Name
8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
236 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
118 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

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